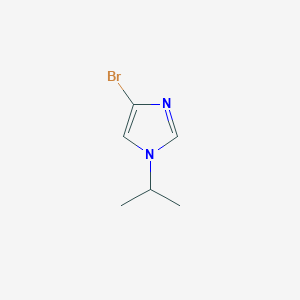

4-Bromo-1-isopropyl-1H-imidazole

描述

Significance of Imidazole (B134444) Ring Systems in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif in a vast array of biologically and industrially important molecules. rsc.orgnih.govgoogle.com Its unique electronic properties, including its aromaticity and amphoteric nature (acting as both an acid and a base), make it a versatile component in chemical synthesis. nih.gov The imidazole core is found in essential biomolecules such as the amino acid histidine, histamine, and purines, which form the building blocks of DNA. nih.govgoogle.com This prevalence in nature has made the imidazole scaffold a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antifungal and anticancer agents. google.comgoogle.comnih.gov The ability of the imidazole ring to engage in various noncovalent interactions, such as hydrogen bonding and metal coordination, further underscores its importance in drug design and supramolecular chemistry. google.com

Overview of Brominated Imidazoles in Advanced Organic Chemistry

The introduction of a bromine atom onto the imidazole ring significantly modifies its chemical reactivity and biological profile. Brominated imidazoles are key intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The bromine atom can be readily substituted or utilized in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. This synthetic flexibility allows chemists to introduce a wide range of functional groups at specific positions on the imidazole core. Furthermore, the presence of bromine can enhance the biological activity of the parent imidazole, a strategy often employed in the development of new therapeutic agents. nih.gov Research has shown that bromination can alter a molecule's interaction with biological targets, potentially leading to increased potency or selectivity. google.com

Research Trajectory and Importance of 4-Bromo-1-isopropyl-1H-imidazole

Within the class of brominated imidazoles, this compound has garnered attention as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a bromine atom at the 4-position and an isopropyl group at the N-1 position, offers a unique combination of reactivity and steric properties. The isopropyl group can influence the molecule's solubility and how it fits into the active sites of enzymes or receptors.

While detailed, publicly available research focusing exclusively on this compound is limited, its importance can be inferred from its role as a precursor in the synthesis of more complex, often patented, molecules. For instance, related structures like 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole are key intermediates in the preparation of kinase inhibitors for cancer therapy. The synthesis of such complex molecules often relies on the pre-functionalized building block, where the bromo- and isopropyl-substituted imidazole core is assembled early in the synthetic sequence.

The general synthetic utility of this compound lies in its capacity to act as a nucleophilic agent and to participate in metal-catalyzed cross-coupling reactions, enabling the strategic construction of heterocyclic frameworks. This makes it a crucial component in the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 623577-60-6 |

| Molecular Formula | C₆H₉BrN₂ |

| Molecular Weight | 189.05 g/mol |

This table contains data compiled from chemical supplier databases.

Although specific, peer-reviewed synthetic procedures for this compound are not readily found, its synthesis can be logically deduced from established methods for similar compounds. One plausible route involves the N-alkylation of 4-bromo-1H-imidazole with an isopropyl halide. Conversely, the direct bromination of 1-isopropyl-1H-imidazole would likely yield a mixture of isomers, requiring separation.

The research trajectory for this compound is thus intrinsically linked to its application as a building block. Its value is realized in the final, complex molecules it helps to create, particularly within the pharmaceutical industry. The continued exploration of new drugs based on the imidazole scaffold will likely sustain the demand and research interest in versatile intermediates like this compound.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-3-6(7)8-4-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKIENGJPGMFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701282129 | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623577-60-6 | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623577-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701282129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 4 Bromo 1 Isopropyl 1h Imidazole

Nucleophilic Substitution Reactions at the Halogen Center

The carbon-bromine bond at the C4 position of the imidazole (B134444) ring is a key site for synthetic transformations. The electron-withdrawing nature of the imidazole ring system facilitates the displacement of the bromide ion by a variety of nucleophiles, making it a valuable precursor for creating more complex molecular architectures.

Reaction with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alkoxides)

4-Bromo-1-isopropyl-1H-imidazole is primed to react with a range of heteroatom nucleophiles. In these reactions, the nucleophile attacks the C4 carbon, leading to the displacement of the bromide ion in a process characteristic of nucleophilic aromatic substitution (SNAr). While specific studies on the 1-isopropyl derivative are not extensively detailed, the reactivity pattern is well-established for analogous N-substituted 4-bromoimidazoles.

The general scheme for these transformations involves the bromo-imidazole reacting with amines (R-NH₂), thiols (R-SH), or alkoxides (R-O⁻) to yield the corresponding 4-amino-, 4-thio-, or 4-alkoxy-1-isopropyl-1H-imidazole derivatives, respectively. These reactions typically require heat and may be catalyzed by a base or a transition metal, depending on the nucleophile's reactivity.

Representative Reaction Scheme:

Figure 1: General representation of nucleophilic substitution at the C4 position of this compound.

Figure 1: General representation of nucleophilic substitution at the C4 position of this compound.Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Perhaps the most powerful application of this compound in synthesis is its use as an electrophilic partner in carbon-carbon bond-forming cross-coupling reactions. These reactions are fundamental to modern organic chemistry, allowing for the construction of complex molecular skeletons from simpler precursors.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. libretexts.orgnih.gov It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

In this context, this compound can be effectively coupled with various aryl- or vinyl-boronic acids (or their corresponding boronate esters) to form 4-aryl- or 4-vinyl-1-isopropyl-1H-imidazoles. The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the imidazole. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. libretexts.org

Reductive Elimination: The newly formed carbon-carbon bond is established as the product is released, regenerating the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for specific substrates. nih.govnih.gov

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles

| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 60 |

| 3-bromo-2-phenyl-2,1-borazaronaphthalene | Potassium 1-decenyltrifluoroborate | Pd(dppf)Cl₂ (6) | Cs₂CO₃ | Toluene/H₂O | 60 | High |

| ortho-Bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 90 | 91 |

This table presents a summary of reaction conditions from studies on related bromo-substituted heterocyclic and aromatic compounds, demonstrating the versatility of the Suzuki-Miyaura reaction. Similar conditions are applicable to this compound.

Redox Chemistry of the Imidazole Moiety

The imidazole ring itself can participate in redox reactions, although these are often more nuanced than the direct substitution at the halogen center. These transformations can involve the nitrogen atoms of the ring or lead to the removal of the bromine substituent through reductive pathways.

Oxidation Reactions: Formation of Imidazole N-Oxides

The oxidation of N-substituted imidazoles can lead to the formation of imidazole N-oxides, which are themselves valuable synthetic intermediates. nih.govresearchgate.netmdpi.com These N-oxides exhibit unique reactivity, activating the imidazole ring for different types of functionalization compared to the parent imidazole. nih.gov The presence of the lone pair on the N3 nitrogen atom allows for oxidation, typically using reagents such as hydrogen peroxide or peroxy acids.

For this compound, oxidation would be expected to occur at the N3 position, yielding this compound 3-oxide. The electron-withdrawing bromine atom can influence the ease of this oxidation. While the direct oxidation of this specific substrate is not extensively documented, the synthesis of various imidazole N-oxides from N-substituted precursors is a well-established field, providing access to chiral ligands and precursors for nucleophilic carbenes. nih.govmdpi.com

Reduction Reactions: Debromination and Related Transformations

Reductive processes can be employed to remove the bromine atom from the imidazole ring, a reaction known as debromination. This transformation can be useful if the bromine atom was used as a protecting or directing group during an earlier synthetic step and needs to be replaced with a hydrogen atom in the final product.

Various methods can achieve reductive dehalogenation. nih.govwikipedia.orgnih.gov One notable approach for related bromoimidazoles involves the use of Grignard reagents, such as isopropyl magnesium chloride. This method can achieve selective debromination under specific conditions. Other methods include catalytic hydrogenation or the use of other reducing agents. The mechanism can involve the formation of an organometallic intermediate or a radical species, which is then quenched by a proton source, often the solvent. nih.govyoutube.com

Interactive Data Table: Example of Debromination Conditions

| Substrate | Reagent | Solvent | Temperature | Outcome |

| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride | THF | Room Temp | Selective debromination at C5 |

| Polyhalogenated ethanes | Cytochrome P450 / NADPH | Aqueous buffer | 37°C | Reductive dehalogenation |

| α-Halo ketones | Zinc dust | Various | Various | Reductive dehalogenation to form enolates |

This table provides examples of conditions used for debromination or reductive dehalogenation in related systems, highlighting potential methods applicable to this compound.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the position of substitution is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. In the case of this compound, the existing bromo and isopropyl groups play a crucial role in directing incoming electrophiles.

The nitrogen atom at the 3-position is the most basic site and is readily protonated or complexed with Lewis acids. Such interactions deactivate the ring towards electrophilic attack. Under neutral or basic conditions, electrophilic substitution is possible. The C5-position is generally the most activated site for electrophilic attack in 1-substituted imidazoles. However, the presence of the bromine atom at C4 can influence the regioselectivity.

Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are not extensively documented in publicly available literature. However, studies on closely related compounds, such as 4-bromo-1H-imidazole, provide valuable insights. For instance, the nitration of 4-bromo-1H-imidazole with a mixture of concentrated nitric and sulfuric acid at elevated temperatures yields 4-bromo-5-nitro-1H-imidazole, indicating that the nitro group is directed to the C5 position. chemicalbook.com It is reasonable to extrapolate that similar reactivity would be observed with the N-isopropyl derivative.

| Electrophilic Reagent | Probable Product | Reaction Conditions |

| HNO₃/H₂SO₄ | 4-Bromo-1-isopropyl-5-nitro-1H-imidazole | Elevated temperature |

| Br₂/FeBr₃ | 2,4-Dibromo-1-isopropyl-1H-imidazole | Catalytic |

| SO₃/H₂SO₄ | This compound-5-sulfonic acid | Fuming sulfuric acid |

This table presents probable outcomes based on the known reactivity of similar imidazole derivatives.

Organometallic Intermediates and Reactivity

The bromine atom at the C4-position of this compound provides a convenient handle for the generation of organometallic intermediates, which are pivotal for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Halogen Exchange:

One of the most common methods to generate an organometallic species from an aryl or heteroaryl halide is through metal-halogen exchange. This typically involves the reaction of the bromo-compound with a strong organometallic base, such as an organolithium reagent. The reaction of this compound with a reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would be expected to result in a lithium-halogen exchange, yielding 1-isopropyl-1H-imidazol-4-yl-lithium. This lithiated intermediate is a powerful nucleophile and can react with a variety of electrophiles.

Studies on other bromoimidazoles have shown that such lithiation is a feasible process. rsc.org For instance, the lithiation of other protected bromoimidazoles has been successfully used to introduce various substituents onto the imidazole ring. rsc.org

Grignard Reagent Formation:

The formation of a Grignard reagent, (1-isopropyl-1H-imidazol-4-yl)magnesium bromide, can be achieved by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). adichemistry.comresearchgate.net The successful formation of Grignard reagents from various organic halides is a well-established process. adichemistry.comresearchgate.net These organomagnesium compounds are also excellent nucleophiles, albeit generally less reactive than their organolithium counterparts.

Reactivity of Organometallic Intermediates:

Once formed, these organometallic intermediates can participate in a variety of synthetic transformations, including:

Cross-Coupling Reactions: The organometallic derivatives of this compound can be used in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds. For example, the Suzuki coupling of the corresponding boronic acid or ester (derived from the lithiated or Grignard intermediate) with an aryl halide would yield a 4-aryl-1-isopropyl-1H-imidazole.

Reaction with Electrophiles: The nucleophilic carbon of the organometallic intermediate can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce new functional groups at the C4-position of the imidazole ring.

| Organometallic Intermediate | Reagent | Expected Product |

| 1-isopropyl-1H-imidazol-4-yl-lithium | 1. CO₂; 2. H₃O⁺ | 1-isopropyl-1H-imidazole-4-carboxylic acid |

| (1-isopropyl-1H-imidazol-4-yl)magnesium bromide | Benzaldehyde | (1-isopropyl-1H-imidazol-4-yl)(phenyl)methanol |

| 1-isopropyl-1H-imidazol-4-yl-lithium | Dimethylformamide (DMF) | 1-isopropyl-1H-imidazole-4-carbaldehyde |

This table illustrates some potential synthetic applications of the organometallic intermediates derived from this compound.

Derivatization and Structural Diversification of 4 Bromo 1 Isopropyl 1h Imidazole

Synthesis of Novel Heterocyclic Frameworks Incorporating the Imidazole (B134444) Moiety

The imidazole ring is a fundamental component of many polycyclic systems, including naturally occurring compounds like purines. The derivatization of 4-Bromo-1-isopropyl-1H-imidazole can be directed towards the synthesis of such larger, fused heterocyclic structures, significantly expanding its chemical space and potential applications.

Imidazole-fused ring systems, such as imidazopyridines, are of significant interest due to their structural similarity to purines, which allows them to interact with a wide range of biological targets. mdpi.com The synthesis of these fused systems often involves the construction of the imidazole ring onto a pre-existing pyridine (B92270) structure or vice-versa.

Common synthetic strategies include the condensation of a substituted diaminopyridine with aldehydes or carboxylic acids. mdpi.comnih.gov For instance, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is synthesized through the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde, demonstrating a method where the imidazole ring is formed in the cyclization step. mdpi.com While direct intramolecular cyclization of this compound is less commonly reported, its core structure is representative of the imidazole unit that is central to these fused systems. The bromo-substituent on such fused frameworks offers a handle for further diversification, for example, through cross-coupling reactions to introduce additional complexity.

The 4-bromo-1-alkyl-1H-imidazole motif is a crucial building block for constructing a variety of complex bioactive molecules. thieme-connect.de Its utility is prominently demonstrated in the synthesis of inhibitors for various enzymes and modulators for receptors. The bromine atom at the C4 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide array of partners. thieme-connect.de

A closely related analogue, 4-bromo-1,2-dimethyl-1H-imidazole, has been identified as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). thieme-connect.de For example, it is a starting material for the creation of:

Cathepsin K inhibitors

Xanthine oxidase inhibitors

EED and PRC2 modulators

Casein kinase inhibitors

RIP1 kinase inhibitors

mGlu4 receptor positive allosteric modulators

The general synthetic route often involves a Suzuki-Miyaura coupling of the bromo-imidazole with a suitable boronic acid to construct a more complex biaryl structure, which forms the core of the final bioactive compound. thieme-connect.de This highlights the role of the 4-bromo-1-substituted-imidazole scaffold as a foundational element for linking different molecular fragments together.

Functionalization at Nitrogen and Carbon Positions of the Imidazole Ring

Further diversification of the this compound scaffold can be achieved by targeting the remaining reactive sites on the imidazole ring: the N3 nitrogen and the C2 and C5 carbon atoms.

In this compound, the nitrogen at the N1 position is already substituted with an isopropyl group. The remaining nitrogen atom at the N3 position possesses a lone pair of electrons and is nucleophilic, making it susceptible to reactions with electrophiles.

N-alkylation or N-acylation at this position leads to the formation of quaternary imidazolium (B1220033) salts. These reactions typically proceed by treating the imidazole with an alkyl halide (e.g., benzyl (B1604629) bromide) or an acyl halide. mdpi.comunm.edu The formation of these salts alters the electronic properties and three-dimensional structure of the molecule, which can be a key strategy in tuning its biological activity or physical properties. For example, N-alkylation of related imidazo[4,5-b]pyridine systems is a common method to generate libraries of regioisomers for biological screening. mdpi.com

Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of heterocyclic compounds. nih.gov For this compound, two C-H bonds are available for functionalization: one at the C2 position and another at the C5 position.

Transition metal catalysis, particularly with palladium and nickel, has been successfully employed for the direct arylation and alkenylation of imidazole C-H bonds. mdpi.com

C2-Functionalization: The C2 position of the imidazole ring is often selectively functionalized. Nickel-catalyzed C-H arylation with phenol (B47542) derivatives or chloroarenes has been shown to proceed with high regioselectivity at the C2 position.

C5-Functionalization: The C5 position can also be targeted. Palladium-catalyzed C5-H arylation has been demonstrated on N-protected imidazoles. mdpi.com

The choice of catalyst, ligand, and reaction conditions determines the regioselectivity of the C-H functionalization. These methods allow for the late-stage introduction of various substituents onto the imidazole core, bypassing the need for pre-functionalized starting materials and enabling rapid access to a wide range of analogues. nih.gov

Table 1: Examples of C-H Functionalization Reactions on Imidazole Cores

| Position | Reaction Type | Catalyst System | Coupling Partner | Reference |

|---|---|---|---|---|

| C2 | C-H Arylation | Ni(OTf)₂/dcype | Phenol derivatives | |

| C2 | C-H Alkenylation | Ni(OTf)₂/dcypt | Enol derivatives | |

| C4 | C-H Heteroarylation | Pd(OPiv)₂/F-bathophen | N-heteroaryl halides | mdpi.com |

| C5 | C-H Arylation | Pd(OAc)₂/phosphine | Aryl halides | mdpi.com |

Design and Synthesis of Compound Libraries for Research Exploration

The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify new biologically active agents. unm.edu this compound is an excellent starting scaffold for DOS due to its multiple, orthogonally reactive sites.

A library of compounds can be generated by systematically modifying different positions of the molecule:

C4 Position: The bromo group can be replaced with a multitude of substituents using cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

C2 and C5 Positions: The C-H bonds can be functionalized using various catalytic methods to introduce aryl, alkenyl, or other groups. nih.gov

N3 Position: The nitrogen can be alkylated or acylated to form a diverse set of imidazolium salts.

By combining these transformations, a large and diverse library of compounds can be rapidly synthesized from a single, readily accessible starting material. nih.gov This approach is highly valuable for high-throughput screening campaigns in drug discovery and materials science, facilitating the exploration of structure-activity relationships and the identification of novel lead compounds. nih.govunm.edu

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

The systematic synthesis of analogs of a lead compound is a critical step in understanding how different structural features influence its biological activity. For this compound, SAR studies would typically involve modifications at several key positions to probe the chemical space around the core scaffold and identify moieties that enhance or diminish a desired biological effect.

A hypothetical SAR study would involve the synthesis and evaluation of analogs with modifications at three primary positions:

The C4-Position: The bromine atom at the C4 position is a key site for modification. Its replacement with other halogens (e.g., chlorine, fluorine) or with cyano, nitro, or small alkyl groups would provide insight into the role of electronics and sterics at this position. Furthermore, the bromine can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, heteroaryl, or alkyl substituents.

The N1-Isopropyl Group: The isopropyl group at the N1 position significantly influences the compound's lipophilicity and steric profile. Analogs with different alkyl groups (e.g., methyl, ethyl, cyclopropyl (B3062369), tert-butyl) or even aryl or benzyl substituents would be synthesized to determine the optimal size and shape for biological activity.

The Imidazole Ring: Modifications to the imidazole ring itself, such as the introduction of substituents at the C2 or C5 positions, would also be a crucial part of a comprehensive SAR study. These modifications could alter the electronic properties and hydrogen bonding capabilities of the core heterocycle.

The resulting analogs would then be subjected to biological screening to determine their activity. The data from these assays would be compiled into SAR tables to draw correlations between structural changes and biological outcomes.

Hypothetical SAR Data Table for this compound Analogs

The following table represents a hypothetical dataset that would be generated from an SAR study. The biological activity is represented as IC₅₀ (the half-maximal inhibitory concentration), a common measure of a compound's potency. A lower IC₅₀ value indicates a more potent compound.

| Compound ID | R1 (at C4) | R2 (at N1) | R3 (at C2) | Biological Activity (IC₅₀, µM) |

| Parent | Br | i-Pr | H | 10.5 |

| A-1 | Cl | i-Pr | H | 15.2 |

| A-2 | F | i-Pr | H | 25.0 |

| A-3 | CN | i-Pr | H | 8.3 |

| A-4 | Phenyl | i-Pr | H | 5.1 |

| B-1 | Br | Me | H | 12.8 |

| B-2 | Br | Et | H | 11.0 |

| B-3 | Br | c-Pr | H | 9.7 |

| C-1 | Br | i-Pr | Me | 18.9 |

| C-2 | Br | i-Pr | Phenyl | 22.4 |

Influence of the C4-Substituent: The replacement of bromine with a smaller halogen like fluorine (A-2) decreases activity, while a cyano group (A-3) or a phenyl group (A-4) enhances it. This suggests that both electronic and steric factors at this position are important, with a larger, electron-withdrawing group being favorable.

Role of the N1-Substituent: Varying the alkyl group at the N1 position shows that the isopropyl group (Parent) might be close to optimal among the small alkyl groups tested, with the cyclopropyl group (B-3) showing a slight improvement.

Impact of C2-Substitution: The introduction of substituents at the C2 position (C-1 and C-2) appears to be detrimental to activity, suggesting that this position may be involved in a critical binding interaction that is disrupted by additional bulk.

It is crucial to reiterate that the above SAR analysis is based on a hypothetical dataset. Comprehensive and conclusive SAR studies require the actual synthesis and biological evaluation of the described analogs. The findings from such studies would be instrumental in guiding the design of more potent and selective derivatives of this compound for various therapeutic applications.

Spectroscopic Characterization Methodologies in Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationacs.orgresearchgate.netresearchgate.netchemicalbook.comijpsonline.comiucr.orgscirp.orgacs.orgchemicalbook.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the hydrogen and carbon skeletons. acs.orgbsphs.org For imidazole (B134444) derivatives, NMR is used to confirm the substitution pattern on the imidazole ring and the nature of the substituents. researchgate.netijpsr.com

Proton (1H) NMR Spectroscopyacs.orgresearchgate.netchemicalbook.comijpsonline.comscirp.orgacs.orgchemicalbook.com

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-Bromo-1-isopropyl-1H-imidazole, distinct signals are expected for the protons on the imidazole ring and the isopropyl group.

The imidazole ring protons, typically found in the aromatic region of the spectrum, are influenced by the electronic effects of the bromine atom and the isopropyl group. researchgate.netresearchgate.net The proton at the C2 position is expected to appear as a singlet, while the proton at the C5 position will also be a singlet due to the bromine at C4. The chemical shifts of these protons are crucial for confirming the substitution pattern. For comparison, in unsubstituted imidazole, the protons at positions 4 and 5 are equivalent and appear as a single peak, while the proton at position 2 appears at a different chemical shift. researchgate.net

The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton and a doublet for the six equivalent methyl protons. The integration of these signals should correspond to a 1:6 ratio, and their coupling pattern confirms the presence of the isopropyl substituent.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole C2-H | ~7.5 - 8.0 | Singlet |

| Imidazole C5-H | ~7.0 - 7.5 | Singlet |

| Isopropyl CH | ~4.2 - 4.8 | Septet |

Carbon (13C) NMR Spectroscopyacs.orgresearchgate.netchemicalbook.comijpsonline.comscirp.orgchemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The chemical shifts of the imidazole ring carbons are indicative of their electronic environment. The carbon atom bearing the bromine (C4) will be significantly shifted due to the halogen's electronegativity. The other two ring carbons (C2 and C5) will also have characteristic chemical shifts. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Imidazole C2 | ~135 - 140 |

| Imidazole C4 | ~115 - 120 |

| Imidazole C5 | ~125 - 130 |

| Isopropyl CH | ~48 - 55 |

Advanced Two-Dimensional NMR Techniques (e.g., 2D-NOESY)researchgate.netacs.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (2D-NOESY), are employed to determine the spatial proximity of atoms within a molecule. ipb.pt In the context of this compound, a 2D-NOESY experiment would be expected to show a correlation between the isopropyl methine proton and the imidazole ring proton at the C5 position, confirming their close spatial relationship. This technique is particularly useful for unambiguously assigning the regiochemistry of substitution on the imidazole ring. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. mdpi.com For this compound (C₆H₉BrN₂), HRMS is critical for confirming its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). nih.gov The precise mass measurement from HRMS allows for the unequivocal determination of the molecular formula. mdpi.com

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₆H₉⁷⁹BrN₂ + H]⁺ | 189.0027 |

Infrared (IR) Spectroscopy for Vibrational Analysisscirp.orgchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. acs.orgresearchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, and C-N bonds within the imidazole ring, as well as the C-H bonds of the isopropyl group. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 - 3150 |

| Aliphatic C-H Stretch | ~2850 - 3000 |

| C=N Stretch | ~1500 - 1600 |

| C-N Stretch | ~1300 - 1400 |

Computational and Theoretical Studies on 4 Bromo 1 Isopropyl 1h Imidazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of imidazole (B134444) derivatives. rsc.orgnih.gov This method is employed to understand the electronic structure and energetic properties of molecules with a favorable balance between computational cost and accuracy. For 4-Bromo-1-isopropyl-1H-imidazole, DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for a detailed examination of its fundamental chemical characteristics. nih.gov

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles. The imidazole ring is expected to be largely planar, with the isopropyl and bromo substituents positioned accordingly.

The electronic structure, including the distribution of electron density and atomic charges, is analyzed to understand the molecule's polarity and reactive sites. rsc.org Methods like Mulliken population analysis are used to assign partial charges to each atom, highlighting the electronegative and electropositive centers within the molecule.

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of analogous imidazole structures, as specific experimental data is not available.)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C4-Br | 1.88 |

| N1-C(isopropyl) | 1.48 |

| C4-C5 | 1.36 |

| N1-C2 | 1.38 |

| N3-C4 | 1.37 |

| Bond Angles (º) | |

| C5-C4-Br | 127.5 |

| C2-N1-C(isopropyl) | 125.0 |

| C4-N3-C2 | 108.0 |

Frontier Molecular Orbital (FMO) theory is critical for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for assessing molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests higher reactivity. nih.gov Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), are derived from HOMO and LUMO energies to quantify the molecule's reactivity profile.

Table 2: Predicted FMO Energies and Reactivity Descriptors (Note: Values are illustrative, based on DFT studies of similar bromo-imidazole derivatives.)

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.47 |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.98 |

| Electronegativity (χ) | (I + A) / 2 | 4.215 |

| Chemical Hardness (η) | (I - A) / 2 | 2.235 |

| Chemical Softness (S) | 1 / (2η) | 0.224 |

Tautomerism is a significant phenomenon in many heterocyclic compounds, including imidazole. For the parent 4-Bromo-1H-imidazole, a tautomeric equilibrium exists where the proton can reside on either the N1 or N3 nitrogen atom. sigmaaldrich.com DFT calculations are a powerful tool to predict the relative energies and, therefore, the stability of different tautomers in various environments (gas phase or solution). researchgate.net

However, in this compound, the presence of the isopropyl group at the N1 position precludes the common N1-H/N3-H tautomerism. The substitution effectively "locks" the molecule into a single tautomeric form, simplifying its chemical behavior in this regard.

While the N-isopropyl substitution prevents this compound from acting as a hydrogen bond donor through its imidazole ring, the lone pair of electrons on the N3 nitrogen allows it to function as a hydrogen bond acceptor. Computational methods can map the molecular electrostatic potential (MEP) to visualize electron-rich areas (like the N3 atom) that are favorable for such interactions.

Beyond hydrogen bonding, the molecule engages in other noncovalent interactions. The polarity induced by the C-Br and C-N bonds leads to dipole-dipole interactions, and ubiquitous van der Waals forces also contribute to its intermolecular association in condensed phases.

Molecular Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. nih.gov Imidazole-containing compounds are of significant interest in drug discovery, often targeting enzymes like kinases and proteases. nih.gov

For this compound, docking studies can screen for potential protein targets and predict how it might bind. The process involves placing the ligand into the active site of a protein and scoring the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts) and binding energy. mdpi.com The results can guide the design of more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results for this compound (Note: This is a hypothetical example against a generic protein kinase target.)

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -7.8 | Thr790, Met793 | Hydrogen Bond, Hydrophobic |

| Leu718, Val726 | van der Waals | ||

| Asp855 | Halogen Bond (with Br) |

Biological Activity and Mechanistic Research of 4 Bromo 1 Isopropyl 1h Imidazole Derivatives

Antimicrobial Properties Research

The imidazole (B134444) nucleus is a common feature in many antimicrobial agents. Research into bromo-substituted imidazole derivatives has revealed potential for both antibacterial and antifungal applications.

While direct studies on the antibacterial properties of 4-Bromo-1-isopropyl-1H-imidazole derivatives are not extensively documented, research on structurally related bromo-imidazole compounds provides valuable insights. For instance, a study on tetra-substituted imidazoles, including a derivative named 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol, has been conducted. This compound, when complexed with various metals, exhibited antibacterial properties. Notably, the copper (II) complex of this ligand was found to be the most active against both Gram-positive and Gram-negative bacteria. rsc.org

Another area of research has focused on molecular hybrids containing a bromo-imidazole moiety. In one study, 4(5)-bromo-5(4)-nitro-1H-imidazole was used as a precursor in the synthesis of 4-bromo-1-methyl-5-nitro-1H-imidazole. nih.gov This highlights the use of bromo-imidazoles as building blocks for creating more complex molecules with potential antibacterial action. nih.gov

Furthermore, research into N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which feature a bromo-substituted aromatic ring, has shown activity against extensively drug-resistant (XDR) Salmonella Typhi. One derivative, in particular, demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 mg/mL. mdpi.com While the bromine is not on an imidazole ring in this case, it demonstrates the contribution of bromine substitution to antibacterial efficacy in heterocyclic compounds. mdpi.com

A review of imidazole derivatives highlighted their potential as broad-spectrum antibacterial agents against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Bromo-Substituted Heterocyclic Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Source(s) |

| Copper (II) complex of 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol | Gram-positive and Gram-negative bacteria | Most active among tested metal complexes | rsc.org |

| N-(4-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine-2-carboxamide | XDR S. Typhi | MIC: 6.25 mg/mL | mdpi.com |

The antifungal potential of imidazole derivatives is well-established, with many clinically used antifungal drugs belonging to this class. However, specific studies on the antifungal activity of this compound derivatives are limited in the available scientific literature.

General studies on related compounds have shown that bromo-substitution can be a viable strategy in the design of antifungal agents. For example, the synthesis of N-acyl-L-valine derivatives carrying a 4-[(4-bromophenyl)sulfonyl]phenyl moiety has been reported. These compounds were evaluated for their antimicrobial properties, with some showing promise. mdpi.com

Anticancer Activity and Cytotoxicity Research

The imidazole ring is a key structural component in several anticancer drugs. nih.gov Research has explored the cytotoxic effects of various imidazole-containing molecules against a range of cancer cell lines.

Studies on 4-bromo isatin (B1672199) derivatives have indicated that the presence of a bromine atom at the 4-position can enhance cytotoxic activity and selectivity. researchgate.net While not imidazole derivatives, this finding suggests that the strategic placement of a bromine atom on a heterocyclic ring can be a beneficial feature in the design of anticancer agents. researchgate.net

In a broad screening of diverse heterocyclic compounds for antitumor activity, a number of molecules were evaluated for their in vitro cytotoxicity against various human tumor cell lines, including liver, melanoma, neuroblastoma, breast, and lung cancer cells. acs.org While this study did not specifically name this compound derivatives, it underscores the general approach of screening novel chemical entities for anticancer potential. acs.org

Furthermore, the cytotoxic properties of 1,4-dihydropyridine (B1200194) derivatives containing a nitroimidazole moiety have been investigated. These compounds displayed moderate to good cytotoxic activity against several cancer cell lines. brieflands.com Research on N-alkyl-nitroimidazole compounds also demonstrated that they exhibit antitumor activity, with some selectivity towards tumor cells over normal cells. openmedicinalchemistryjournal.com

Table 2: Cytotoxicity of Selected Heterocyclic Derivatives

| Compound Class | Cancer Cell Line(s) | Effect | Source(s) |

| 4-Bromo isatin derivatives | K562, HepG2 | Increased cytotoxic activity and selectivity | researchgate.net |

| 1,4-Dihydropyridine derivatives with nitroimidazole | Raji, K562, Fen, HeLa | Moderate-good cytotoxic activity | brieflands.com |

| N-alkyl-nitroimidazoles | Breast (4T1) and Lung (A549) cancer cells | Greater activity against breast cancer cells | openmedicinalchemistryjournal.com |

Enzyme and Receptor Interaction Studies

The mechanism of action of many therapeutic agents involves their interaction with specific enzymes or receptors. For imidazole derivatives, a variety of biological targets have been identified.

Based on available scientific literature, there is currently no specific research data on the inhibition of phosphodiesterase enzymes by this compound or its derivatives.

Based on available scientific literature, there is currently no specific research data on the modulation of guanylate cyclase enzymes by this compound or its derivatives.

Receptor Binding Affinity and Selectivity Studies

The effectiveness of a drug is not only determined by its ability to bind to its intended target but also by its selectivity, meaning its ability to avoid binding to other unintended receptors, which can lead to side effects. For instance, a novel kinase inhibitor chemotype, a benzoxazepinone, was identified to have high in vitro potency for RIP1 and remarkable kinase selectivity. acs.org This high degree of selectivity makes it a promising candidate for further development. acs.org

Bioinformatic tools are often employed to predict the potential molecular targets of novel compounds and to understand the key interactions that govern binding affinity. acs.org These computational methods can help in identifying promising lead compounds and in guiding their optimization to improve both potency and selectivity. acs.org

Elucidation of Biological Mechanisms of Action

Understanding the precise biological mechanisms through which a compound exerts its effects is fundamental to its development as a therapeutic agent. For imidazole-containing compounds, the mechanism of action can be diverse. For example, the antibiotic metronidazole, a nitroimidazole, acts as a prodrug that is activated within anaerobic bacteria to form radical species that damage DNA and inhibit its synthesis, ultimately leading to cell death. nih.gov

In the context of kinase inhibitors, the mechanism often involves the modulation of downstream signaling pathways. For example, CDK8/19 inhibitors suppress the elongation of NFκB-induced transcription, a key process in inflammation and cancer. nih.gov This is achieved by inhibiting the phosphorylation of the RNA polymerase II C-terminal domain, which is necessary for transcriptional elongation. nih.gov This selective action on newly induced transcription highlights the role of CDK8/19 as mediators of transcriptional reprogramming. nih.gov

Applications in Specialized Chemical Fields

Role as Precursors and Intermediates in Pharmaceutical Development

4-Bromo-1-isopropyl-1H-imidazole serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a reactive bromine atom and an isopropyl group on the imidazole (B134444) ring, allows for strategic molecular modifications, making it a valuable component in drug discovery and development. The imidazole moiety itself is a common feature in many biologically active molecules.

A significant application of this compound is demonstrated in the development of inhibitors for γ-secretase, an enzyme implicated in Alzheimer's disease. google.com In a patented synthesis, this compound is used as a key reactant to create heteroaryl-substituted spirocyclic sulfamides. google.com These resulting compounds have shown potential in modulating the activity of γ-secretase, which plays a role in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients. google.com

The synthesis involves the coupling of this compound with a homochiral boronate, showcasing a practical application of this compound in medicinal chemistry. google.com The isopropyl group on the imidazole ring can influence the compound's solubility and metabolic stability, which are critical parameters for drug candidates.

| Reactant | Reagent/Catalyst | Product Class | Therapeutic Target | Reference |

| This compound | Homochiral boronate | Heteroaryl substituted spriocyclic sulfamides | γ-secretase | google.com |

Utilization as Reagents in Agrochemical Chemistry

In the field of agrochemical chemistry, this compound is recognized as a valuable building block for creating new active ingredients. aaronchem.com While specific public-domain examples of its direct use in commercial agrochemicals are not extensively detailed, its structural motifs are found in compounds designed to protect crops. The imidazole ring is a known toxophore in many fungicides and herbicides.

The reactivity of the bromo-substituted imidazole allows for its incorporation into larger, more complex molecules with potential pesticidal or herbicidal properties. aaronchem.com The introduction of the 1-isopropyl-1H-imidazol-4-yl moiety can be a key step in the synthesis of novel agrochemicals, with the isopropyl group potentially enhancing the compound's efficacy and selectivity. aaronchem.com

Building Blocks in Materials Science and Polymer Chemistry

The application of this compound extends to materials science, where it serves as a building block for functional materials. aaronchem.com The imidazole core is known for its ability to coordinate with metal ions, making it a candidate for the development of metal-organic frameworks (MOFs) and other coordination polymers. These materials can have applications in gas storage, catalysis, and sensing.

The presence of the bromo- and isopropyl- substituents on the imidazole ring allows for the fine-tuning of the electronic and steric properties of the resulting materials. aaronchem.com For instance, the bromine atom can be a site for further functionalization through cross-coupling reactions, enabling the creation of more complex and tailored material structures. aaronchem.com

Strategic Reagent in Advanced Organic Synthesis

This compound is a strategic reagent in advanced organic synthesis due to its defined points of reactivity. The carbon-bromine bond is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most important applications is its use in metal-catalyzed cross-coupling reactions. aaronchem.com For example, in Suzuki-Miyaura coupling reactions, the bromine atom can be readily replaced by a wide range of organic groups by reacting with boronic acids in the presence of a palladium catalyst. This allows for the straightforward synthesis of a diverse library of substituted 1-isopropyl-imidazoles, which can then be evaluated for various applications.

The N-isopropyl group provides steric bulk and influences the regioselectivity of reactions, while also enhancing the solubility of the compound in organic solvents, which is often advantageous in synthesis. The imidazole ring itself can act as a ligand for transition metals, potentially influencing the catalytic cycle of the reactions in which it participates.

| Reaction Type | Reactant | Reagent/Catalyst | Product |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid, Palladium catalyst | 4-Aryl-1-isopropyl-1H-imidazole |

常见问题

Basic: What are the standard synthetic routes for 4-Bromo-1-isopropyl-1H-imidazole, and how is regioselectivity controlled?

Methodological Answer:

The synthesis typically involves bromination of 1-isopropyl-1H-imidazole using N-bromosuccinimide (NBS) under radical initiation (e.g., azobisisobutyronitrile, AIBN) in refluxing solvents like CCl₄ or acetonitrile. Regioselectivity at the C4 position is achieved by steric and electronic effects of the isopropyl group, which directs bromination away from the N1-substituent. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) yields the product in ~70–85% purity. Validation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can selective debromination or functionalization be optimized for derivatization?

Methodological Answer:

Selective debromination of this compound can be achieved using Grignard reagents (e.g., iPrMgCl) in THF at −78°C, which cleaves the C-Br bond without disrupting the imidazole ring. For functionalization, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in toluene/EtOH (Pd(PPh₃)₄, Na₂CO₃, 80°C) introduces aryl/heteroaryl groups. Reaction progress is monitored via TLC, and yields are optimized by controlling stoichiometry (1:1.2 substrate:boronic acid) .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- ¹H NMR : Look for imidazole protons (C2-H and C5-H) as singlets at δ 7.2–7.5 ppm. The isopropyl group shows a septet (δ 4.2–4.5 ppm) and doublets (δ 1.4–1.6 ppm).

- ¹³C NMR : The C4-Br signal appears at ~120–125 ppm.

- X-ray Crystallography : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Validate geometry with ORTEP-3 to confirm bond angles (e.g., C-Br bond length: ~1.89 Å) .

Advanced: How can computational modeling predict biological activity or reactivity?

Methodological Answer:

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic reactivity at C4 and nucleophilic sites at C2/C5. Molecular docking (AutoDock Vina) against targets like cytochrome P450 or kinase enzymes identifies potential binding affinities. Comparative studies with analogs (e.g., 4-Bromo-1-tosyl-imidazole) reveal that the isopropyl group enhances lipophilicity (logP ~2.3), influencing membrane permeability .

Basic: What safety protocols apply given limited toxicological data?

Methodological Answer:

Adopt precautionary measures for halogenated imidazoles:

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats.

- Spills : Neutralize with sodium bicarbonate, collect in sealed containers.

- Storage : In amber vials under N₂ at −20°C to prevent degradation.

Reference GHS guidelines for similar brominated heterocycles (e.g., 4-Bromo-1H-imidazole) due to data gaps .

Advanced: How to resolve contradictions in reported synthetic yields or biological activities?

Methodological Answer:

Discrepancies arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic analysis via Design of Experiments (DoE) identifies optimal parameters. For bioactivity, validate assays:

- Antimicrobial : MIC tests against S. aureus (ATCC 25923) in Mueller-Hinton broth.

- Anticancer : MTT assay on HeLa cells (IC₅₀ comparison with 5-FU).

Report mean ± SD of triplicate runs to ensure reproducibility .

Table 1: Comparative Bioactivity of 4-Bromo-imidazole Derivatives

| Compound | Antibacterial (MIC, µg/mL) | Antitumor (IC₅₀, µM) | LogP |

|---|---|---|---|

| This compound | 32 (E. coli) | 18.5 (HeLa) | 2.3 |

| 4-Bromo-1-tosyl-1H-imidazole | 45 (E. coli) | 12.7 (HeLa) | 3.1 |

| 4-Bromo-1-methyl-1H-imidazole | 58 (E. coli) | 25.9 (HeLa) | 1.8 |

| Data extrapolated from analogs in PubChem and experimental studies |

Advanced: What strategies mitigate N-dealkylation during storage or reactions?

Methodological Answer:

N-dealkylation is minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。